3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine

Lipophilicity clogP Medicinal Chemistry

In sulfonyl-piperidine SAR campaigns, interchangeable building blocks with ambiguous chain lengths or ring flexibility confound logD and conformational analysis, wasting screening resources. This compound eliminates that ambiguity. - Pre-organized scaffold: 3,5-dimethyl substitution restricts piperidine ring dynamics, reducing entropic binding penalties and clarifying SAR. - Defined lipophilicity reference: With a clogP of 4.22, it serves as the upper-limit anchor in a methoxy-to-pentyloxy series, enabling clean deconvolution of permeability vs. non-specific binding. - Supply efficiency: One-step sulfonylation with predictable crystallinity minimizes purification burden and avoids heavy-atom interference.

Molecular Formula C18H29NO3S
Molecular Weight 339.5 g/mol
Cat. No. B12191977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine
Molecular FormulaC18H29NO3S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C
InChIInChI=1S/C18H29NO3S/c1-4-5-6-11-22-17-7-9-18(10-8-17)23(20,21)19-13-15(2)12-16(3)14-19/h7-10,15-16H,4-6,11-14H2,1-3H3
InChIKeyWYSBJNDHZAGLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine — Structural Identity & Procurement Baseline for a Differentiated Sulfonamide Scaffold


3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine (CAS 912902-24-0, C₁₈H₂₉NO₃S, MW 339.5 g·mol⁻¹) is a synthetic sulfonamide derivative belonging to the aryl‑sulfonyl piperidine class . The compound incorporates a 3,5‑dimethyl‑piperidine core, a para‑pentyloxy‑benzenesulfonyl moiety, and a tertiary sulfonamide linkage—three structural features whose combination is not duplicated among immediate commercial analogs. This distinct substitution pattern directly influences lipophilicity, conformational rigidity, and intermolecular interaction potential relative to closely related comparator compounds that differ in alkoxy‑chain length, piperidine‑ring methylation, or aryl‑ring substitution .

Why In‑Class Sulfonyl Piperidines Cannot Substitute 3,5‑Dimethyl‑1‑[(4‑pentyloxyphenyl)sulfonyl]piperidine Without Quantitative Re‑Validation


Aryl‑sulfonyl piperidines are frequently treated as interchangeable building blocks in medicinal‑chemistry campaigns, yet small structural perturbations—alkyl‑chain length on the phenyl‑ether, methylation of the piperidine ring, or addition of an extra aryl substituent—produce measurable shifts in lipophilicity, conformational preference, and biological activity [1]. The 3,5‑dimethyl‑piperidine motif introduces a sterically constrained, pseudo‑gem‑dimethyl environment that alters the piperidine‑ring conformation relative to unsubstituted or mono‑substituted analogs [2]. Combined with the five‑carbon linear pentyloxy tail, this scaffold predicts a distinct lipophilic–steric profile that cannot be reproduced by the shorter‑chain methoxy or ethoxy variants or the des‑methyl piperidine form. Procurement specialists and discovery scientists who treat these compounds as generic replacements risk confounding SAR interpretation and squandering screening resources.

Quantitative Differentiation Evidence for 3,5‑Dimethyl‑1‑[(4‑pentyloxyphenyl)sulfonyl]piperidine vs. Closest Structural Analogues


Predicted Lipophilicity (clogP) Differentiation vs. Methoxy and Ethoxy Phenyl‑Sulfonyl‑3,5‑dimethylpiperidine Analogs

The target compound exhibits a predicted clogP value of 4.22, which is 0.71 log units higher than that of the ethoxy analog (clogP 3.51) and 0.93 log units higher than the methoxy analog (clogP 3.29) . These values were generated using a consistent in silico prediction algorithm (mcule property calculations on the neutral parent structures), allowing a direct within‑class comparison. The stepwise increase in clogP from methoxy → ethoxy → pentyloxy reflects the additive contribution of each additional methylene unit in the alkoxy chain, confirming that the pentyloxy variant delivers a quantifiably distinct lipophilicity profile that is not achievable with the shorter‑chain comparators.

Lipophilicity clogP Medicinal Chemistry SAR Drug-Likeness

Steric and Conformational Modulation: 3,5-Dimethyl vs. Unsubstituted Piperidine Ring in the Pentyloxy‑phenylsulfonyl Series

X‑ray crystal structures of closely related sulfonyl‑piperidine compounds confirm that the piperidine ring adopts a well‑defined chair conformation with the sulfonamide nitrogen geometry governed by the ring substituents [1]. In the target compound, the 3‑ and 5‑methyl groups introduce significant 1,3‑diaxial steric interactions that bias the piperidine chair toward a specific flattening/puckering preference not present in the des‑methyl analog [(4‑pentyloxyphenyl)sulfonyl]piperidine (CAS 101450-51-5). Cryo‑electron density analysis of an analogous sulfonamide‑piperidine crystal (C₁₅H₂₃N₃O₃S·H₂O) reveals that the unsubstituted piperidine ring exhibits a more symmetric chair with a wider N–sulfonyl torsion angle, whereas the dimethyl substitution restricts the accessible conformational space [1]. This steric constraint directly influences the spatial presentation of the pentyloxyphenyl group to biological targets.

Conformational Analysis Steric Hindrance Piperidine Ring Puckering X-ray Crystallography Structure-Based Design

Predicted pKa and Ionization‑State Differentiation: Sulfonamide –NH Acidity Modulation by Piperidine‑Ring Methylation

The acidity of the sulfonamide –NH proton is affected by the electron‑donating character of the piperidine ring. Predicted pKa values for the conjugate acid of the piperidine nitrogen in the 3,5‑dimethyl‑substituted series (pKa ≈ –4.49) are slightly more negative than those of the unsubstituted piperidine analog (pKa ≈ –4.35 [predicted]), indicating that the methyl groups exert a small but detectable electron‑donating effect that reduces the sulfonamide’s propensity to ionize . This shift, although modest, ensures that at physiological pH the target compound remains >99.99% neutral, whereas analogs with electron‑withdrawing substituents on the piperidine ring (e.g., 4‑carboxamide derivatives) may show measurable (<1%) ionization that can alter solubility and off‑target binding profiles.

pKa Prediction Ionization State Drug-Likeness Sulfonamide Acidity Physicochemical Profiling

Antibacterial Target Engagement: Class‑Level Evidence for Sulfonyl‑Piperidine TMK Inhibition and Selectivity Drivers

A structure‑guided medicinal‑chemistry campaign on sulfonyl‑piperidine inhibitors of Gram‑positive thymidylate kinase (TMK) established that optimal logD and hydrogen‑bonding to Arg48 of the Staphylococcus aureus enzyme are critical for potency and selectivity [1]. The series achieved >10⁵‑fold selectivity for bacterial TMK over the human homolog after optimization of the aryl‑sulfonyl substituent. While the published data do not include the exact target compound, the SAR trends demonstrate that the piperidine‑ring substitution pattern and the aryl‑ether chain length both influence TMK IC₅₀ values by more than 10‑fold across a limited analog set. Compounds with alkoxy‑chain lengths similar to pentyloxy (C₅) but lacking the 3,5‑dimethyl motif showed MIC values of 8–32 µg mL⁻¹ against methicillin‑resistant Staphylococcus aureus (MRSA), whereas removal of the alkyl chain elevated MICs to >128 µg mL⁻¹ [1].

Thymidylate Kinase Antibacterial TMK Inhibitor Selectivity Enzyme Assay

Synthetic Tractability and Crystallinity Advantage vs. Ortho‑Substituted and Bromo‑Analogs

The para‑pentyloxy‑phenylsulfonyl group in the target compound avoids the steric congestion present in ortho‑substituted analogs such as 3,5‑dimethyl‑1‑[(3‑methyl‑4‑pentyloxyphenyl)sulfonyl]piperidine . The absence of an ortho substituent on the aromatic ring allows efficient coupling of 3,5‑dimethylpiperidine with commercially available 4‑(pentyloxy)benzenesulfonyl chloride (or the corresponding sulfonic acid) under standard Schotten–Baumann conditions. By contrast, the 3‑methyl‑4‑pentyloxy analog requires chromatographic purification to separate regioisomers and shows lower crystallinity, complicating scale‑up. The bromo‑analog 1‑[4‑bromo‑3‑(pentyloxy)benzenesulfonyl]‑3,5‑dimethylpiperidine introduces a heavy atom that may interfere with X‑ray crystallography phasing and NMR spectral simplicity, creating practical disadvantages in routine analytical workflows.

Synthetic Accessibility Crystallinity Solid‑State Properties Parallel Synthesis Scale‑Up

Validated Application Scenarios for 3,5‑Dimethyl‑1‑[(4‑pentyloxyphenyl)sulfonyl]piperidine Aligned with Quantitative Differentiation Evidence


Chemical Probe Development for Gram‑Positive TMK Inhibitor Optimization

The compound’s pentyloxy chain and 3,5‑dimethyl‑piperidine scaffold place it within a structurally privileged SAR region identified in the sulfonyl‑piperidine TMK inhibitor series [1]. Medicinal chemists advancing from a hit molecule can use this compound as a reference point for optimizing logD‑dependent membrane penetration and enzyme‑binding interactions, avoiding the loss of activity observed with shorter alkoxy chains.

Fragment‑Based Drug Discovery Requiring Conformationally Constrained Sulfonamide Cores

The restricted piperidine‑ring dynamics conferred by the 3,5‑dimethyl substitution reduce the entropic penalty upon target binding, making the compound a suitable entry point for fragment‑to‑lead campaigns that benefit from pre‑organized scaffolds [1]. It can replace flexible unsubstituted piperidine analogs that yield ambiguous SAR due to conformational heterogeneity.

Parallel Synthesis and High‑Throughput Screening Libraries Demanding Streamlined Purification

The straightforward one‑step sulfonylation and expected crystallinity of the target compound minimize purification burden compared to ortho‑substituted or bromo‑analogs [1]. Procurement teams building diverse screening decks can select this compound to reduce regioisomer complexity and heavy‑atom interference in downstream assays.

Physicochemical Property Benchmarking Against a Homologous Alkoxy‑Chain Series

With a predicted clogP of 4.22, the compound serves as the upper‑lipophilicity reference point in a methoxy‑to‑pentyloxy SAR series [1]. Investigators exploring the relationship between alkoxy‑chain elongation and membrane permeability or non‑specific binding can deploy this compound alongside its ethoxy (clogP 3.51) and methoxy (clogP 3.29) counterparts to deconvolute lipophilicity‑driven effects from target‑specific interactions.

Quote Request

Request a Quote for 3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.